(2Z)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one
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Overview
Description
(2Z)-2-{[5-(2-METHOXY-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound that features a benzothiophene core with a furan ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[5-(2-METHOXY-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-5-nitrobenzaldehyde with 2-acetylfuran in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization with 2-mercaptobenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[5-(2-METHOXY-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
(2Z)-2-{[5-(2-METHOXY-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-{[5-(2-METHOXY-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{[5-(2-METHOXY-5-NITROPHENYL)THIOPHEN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
- (2Z)-2-{[5-(2-METHOXY-5-NITROPHENYL)PYRIDIN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
Uniqueness
The uniqueness of (2Z)-2-{[5-(2-METHOXY-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE lies in its furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyridine rings
Properties
Molecular Formula |
C20H13NO5S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2Z)-2-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C20H13NO5S/c1-25-16-8-6-12(21(23)24)10-15(16)17-9-7-13(26-17)11-19-20(22)14-4-2-3-5-18(14)27-19/h2-11H,1H3/b19-11- |
InChI Key |
CJNARFWTZFZHOB-ODLFYWEKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)C4=CC=CC=C4S3 |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
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